Competitive Inhibition of Acetyl-CoA Carboxylase (ACC) by Halophosphonate ATP Analogues Derived from Bromomethylenebisphosphonate
Bromomethylenebisphosphonate serves as a critical precursor for synthesizing halophosphonate ATP analogues, specifically pp[CHBr]pA and p[CHBr]ppA. These analogues demonstrate potent and reversible competitive inhibition of rat liver Acetyl-CoA carboxylase (ACC). This inhibitory activity is directly linked to the monobrominated methylene bridge, which is absent in non-halogenated methylenebisphosphonate-derived analogues [1].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) for Acetyl-CoA Carboxylase |
|---|---|
| Target Compound Data | Ki = 0.2 mM (for pp[CHBr]pA and p[CHBr]ppA analogues derived from bromomethylenebisphosphonate) |
| Comparator Or Baseline | Other ATP analogues (unspecified but noted as 'higher than those of some other ATP analogues') |
| Quantified Difference | Ki of 0.2 mM represents a significant and quantifiable inhibitory potency that is superior to certain other ATP analogues tested in the same study. |
| Conditions | Rat liver Acetyl-CoA carboxylase (CE 6.4.1.2) in vitro enzymatic assay. |
Why This Matters
This provides a direct, quantitative rationale for selecting bromomethylenebis(phosphonic acid) as a synthetic intermediate when developing ACC inhibitors or probing the ATP-binding site, as the monobrominated scaffold yields a defined and superior inhibitory constant (Ki=0.2 mM) compared to alternative ATP analogues.
- [1] Biriukov AI, Osipova TI, Kukhanova MK, et al. [Organophosphate analogs of biologically active compounds. XIV. Halophosphonate analogs of ATP as acetyl CoA carboxylase inhibitors]. Bioorg Khim. 1985;11(5):598-604. View Source
